Ethyl 2-oxopiperidine-4-carboxylate

Übersicht

Beschreibung

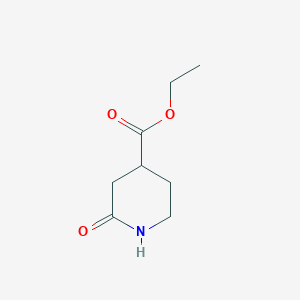

Ethyl 2-oxopiperidine-4-carboxylate, also known as 1-Carbethoxy-4-piperidone or 1-Ethoxycarbonyl-4-piperidone, is a chemical compound with the empirical formula C8H13NO3 . It has a molecular weight of 171.19 .

Molecular Structure Analysis

The SMILES string representation of this compound isCCOC(=O)N1CCC(=O)CC1 . This provides a linear representation of the molecule’s structure. The InChI key, which is another form of molecular representation, is LUBGFMZTGFXIIN-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound has a density of 1.135 g/mL at 25 °C and a refractive index (n20/D) of 1.475 . The predicted boiling point is 326.0±35.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates

Ethyl 2-oxopiperidine-4-carboxylate is utilized in the synthesis of various key intermediates in pharmaceuticals. For example, it is used in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, an antiplatelet drug. This synthesis involves a sequence of reactions starting from ethyl 4-oxopiperidine-1-carboxylate, highlighting the compound's role in complex pharmaceutical syntheses (Zhong Weihui, 2013).

Catalysis in Organic Synthesis

The compound is also involved in catalyzed synthesis processes. In one study, a series of ethyl 5-aryl-1,2-dihydroanthra[2,1-c][2,7]naphthyridine-3(4H)-carboxylate derivatives were prepared using ethyl 4-oxopiperidine-1-carboxylate, with iodine as a catalyst. This demonstrates its utility in facilitating multi-component reactions under mild conditions (Hong Jiang, Wei Wang, Xiang-shan Wang, 2012).

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various drugs. For instance, it is used in preparing tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential pharmaceutical applications. This process demonstrates the compound's versatility in drug development (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).

Role in Pharmacological Research

This compound is also significant in pharmacological research. For example, it was used in the gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound of interest for its potential therapeutic uses in activating the TrkB receptor in mammalian neurons (Noah A. Setterholm, F. McDonald, J. Boatright, P. Iuvone, 2015).

Development of Analytical Methods

Additionally, the compound is relevant in the development of analytical methods in pharmaceuticals. For instance, it was used in an HPLC/DAD assay as a related impurity in loratadine, a widely used antihistamine. This demonstrates its role in ensuring the quality and safety of pharmaceutical products (M. Albu, V. David, F. Tache, A. Medvedovici, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERLUQPNUZNORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2649619.png)

![4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2649621.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)

![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2649633.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)

![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)

![(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2649641.png)